molecular formula C19H17NO4 B15031983 Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B15031983
M. Wt: 323.3 g/mol
InChI Key: REBMXRFUQPAYQM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by a complex structure that includes a dioxoisoindole core, a dimethylphenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

  • Ethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Ethyl 2-(3,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

These compounds share a similar core structure but differ in the position and nature of substituents on the aromatic ring

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H17NO4/c1-4-24-19(23)13-7-8-14-15(10-13)18(22)20(17(14)21)16-9-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3

InChI Key

REBMXRFUQPAYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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